Cas no 214290-49-0 (5-Bromopyrimidin-2-ol)
5-Bromopyrimidin-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromopyrimidin-2-ol
- 2-Pyrimidinol, 5-bromo-
- 5-Bromo-2-hydroxypyrimidine
- 5-Bromo-2-Pyrimidinol
- 5-Bromo-3-Hydroxypyrimidine
- 2(1H)-PYRIMIDINONE,5-BROMO
- 2-HYDROXY-5-BROMOPYRIMIDINE
- 2-PyriMidinol,5-broMo
- 5-BROMO-2(1H)-PYRIMIDINONE
- 5-Bromopyrimidin-2-one
- 5-Bromo-2-pyrimidinone
- 5-Bromopyrimidin-2(1H)-one
- 2(1H)-Pyrimidinone, 5-bromo-
- 5-Bromo-1H-pyrimidin-2-one
- 5-Bromo-pyrimidin-2-ol
- VTUDATOSQGYWML-UHFFFAOYSA-N
- 5-brompyrimidin-2-ol
- NSC528730
- PubChem6903
- 5-bromo-2-pyrimidone
- 5-bromopyrimid-2-one
- AKOS005206967
- SCHEMBL146602
- NSC 528730
- AB05049
- Q-101888
- 2-OXO-5-BROMOPYRIMIDINE
- SY015870
- DS-0276
- FD9019
- CS-0166880
- AM20090191
- MFCD00233952
- 214290-49-0
- 5-Bromo-1,2-dihydro-2-oxopyrimidine
- doi:10.14272/VTUDATOSQGYWML-UHFFFAOYSA-N.1
- EN300-204017
- DTXSID8068090
- CS-D1143
- 5-Bromo-2-hydroxypyrimidine, 95%
- MFCD01318956
- FT-0654193
- InChI=1/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
- VTUDATOSQGYWML-UHFFFAOYSA-
- AKOS005146212
- NS00030371
- FT-0604350
- NSC-528730
- FS-2169
- A815346
- SB13795
- PS-6091
- B2848
- 10.14272/VTUDATOSQGYWML-UHFFFAOYSA-N.1
- SY321238
- EINECS 253-896-2
- A6502
- 38353-06-9
- AC-1954
- UNII-77LCP7CU0D
- 77LCP7CU0D
- pyrimidine, 5-bromo-2-hydroxy-
- STL555014
- BBL101218
- DB-066505
- DB-031848
-
- MDL: MFCD00233952
- Inchi: 1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
- InChI Key: VTUDATOSQGYWML-UHFFFAOYSA-N
- SMILES: BrC1C=NC(NC=1)=O
Computed Properties
- Exact Mass: 173.94300
- Monoisotopic Mass: 173.94288g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 0.2
Experimental Properties
- Melting Point: 230 °C (dec.)(lit.)
- Boiling Point: 371.3°C at 760 mmHg
- PSA: 46.01000
- LogP: 0.94470
5-Bromopyrimidin-2-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
5-Bromopyrimidin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 23102-5/G |
5-BROMOPYRIMIDIN-2-OL |
214290-49-0 | 97% | 5/G |
$24 | 2022-06-02 | |
| AstaTech | 23102-25/G |
5-BROMOPYRIMIDIN-2-OL |
214290-49-0 | 97% | 25g |
$47 | 2023-09-18 | |
| AstaTech | 23102-100/G |
5-BROMOPYRIMIDIN-2-OL |
214290-49-0 | 97% | 100g |
$144 | 2023-09-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066840-25g |
5-Bromopyrimidin-2-ol |
214290-49-0 | >95% | 25g |
1056.0CNY | 2021-06-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066840-100g |
5-Bromopyrimidin-2-ol |
214290-49-0 | >95% | 100g |
3217.0CNY | 2021-06-29 | |
| TRC | B786528-1g |
5-Bromopyrimidin-2-ol |
214290-49-0 | 1g |
$ 50.00 | 2022-06-06 | ||
| TRC | B786528-5g |
5-Bromopyrimidin-2-ol |
214290-49-0 | 5g |
$ 210.00 | 2022-06-06 | ||
| TRC | B786528-10g |
5-Bromopyrimidin-2-ol |
214290-49-0 | 10g |
$ 320.00 | 2022-06-06 | ||
| Matrix Scientific | 066840-5g |
5-Bromopyrimidin-2-ol, >95% |
214290-49-0 | >95% | 5g |
$25.00 | 2023-09-06 | |
| Matrix Scientific | 066840-100g |
5-Bromopyrimidin-2-ol, >95% |
214290-49-0 | >95% | 100g |
$153.00 | 2023-09-06 |
5-Bromopyrimidin-2-ol Suppliers
5-Bromopyrimidin-2-ol Related Literature
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1. Phenylation of pyrimidinones using diphenyliodonium saltsStig André Jacobsen,Synne R?dbotten,Tore Benneche J. Chem. Soc. Perkin Trans. 1 1999 3265
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Jacek G. So?nicki,?ukasz Struk,Mateusz Kurzawski,Magdalena Peru?yńska,Gabriela Maciejewska,Marek Dro?dzik Org. Biomol. Chem. 2014 12 3427
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Jorge A. R. Navarro,Elisa Barea,Juan M. Salas,Norberto Masciocchi,Simona Galli,Angelo Sironi,Conchi O. Ania,José B. Parra J. Mater. Chem. 2007 17 1939
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E. Kalatzis J. Chem. Soc. B 1969 96
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E. Kalatzis J. Chem. Soc. B 1969 96
Additional information on 5-Bromopyrimidin-2-ol
Professional Introduction to 5-Bromopyrimidin-2-ol (CAS No. 214290-49-0)
5-Bromopyrimidin-2-ol, with the chemical formula C₅H₅BrN₂O, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic organic molecule, featuring a bromine substituent on a pyrimidine ring, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The compound's unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The< strong>CAS number 214290-49-0 provides a unique identifier for this substance, ensuring accurate classification and reference in scientific literature and industrial applications. As a brominated pyrimidine derivative, 5-Bromopyrimidin-2-ol serves as a crucial building block in the construction of more complex pharmacophores. Its reactivity is primarily influenced by the presence of the hydroxyl group at the 2-position and the bromine atom at the 5-position of the pyrimidine ring, which facilitate various chemical transformations.
In recent years, significant advancements have been made in utilizing< strong>5-Bromopyrimidin-2-ol in the development of novel therapeutic agents. The pyrimidine scaffold is a fundamental motif in many drugs targeting central nervous system disorders, anticancer therapies, and antiviral treatments. The introduction of a bromine atom enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions, which are pivotal in medicinal chemistry.
One of the most compelling applications of< strong>5-Bromopyrimidin-2-ol is its role in synthesizing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyrimidine core with functional groups like hydroxyl and bromine, researchers can develop selective inhibitors that target specific kinases. For instance, studies have shown that derivatives of< strong>5-Bromopyrimidin-2-ol exhibit potent inhibitory effects on tyrosine kinases, which are overactive in many cancer types.
The< strong>CAS number 214290-49-0 associated with this compound ensures that researchers and manufacturers can reliably source and handle it for experimental purposes. Its stability under standard storage conditions makes it suitable for long-term research projects and industrial-scale synthesis. Furthermore, its compatibility with various solvents and reagents enhances its utility in multi-step synthetic routes.
Recent research has also highlighted the potential of< strong>5-Bromopyrimidin-2-ol in developing antiviral agents. The structural similarity between pyrimidine derivatives and nucleoside analogs used in antiviral therapies has prompted investigations into novel compounds derived from< strong>5-Bromopyrimidin-2-ol. These studies have shown promising results in inhibiting viral polymerases, thereby reducing viral replication. The hydroxyl group at the 2-position can be further functionalized to enhance binding affinity to viral targets, making this compound a promising candidate for future antiviral drug development.
The agrochemical sector has also benefited from the versatility of< strong>5-Bromopyrimidin-2-ol. Pyrimidine-based compounds are widely used as herbicides, fungicides, and insecticides due to their ability to interfere with essential biological processes in pests and weeds. Derivatives of< strong>5-Bromopyrimidin-2-ol have been explored for their potential to disrupt photosynthesis and respiration in plants, offering new solutions for crop protection.
In conclusion, 5-Bromopyrimidin-2-ol (CAS No. 214290-49-0) is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse applications in drug development, particularly in kinase inhibition and antiviral therapies. The continued exploration of its derivatives promises to yield innovative solutions for treating various diseases and enhancing agricultural productivity. As research progresses, the importance of< strong>CAS number 214290-49-0 as an identifier for this valuable compound will only grow.
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